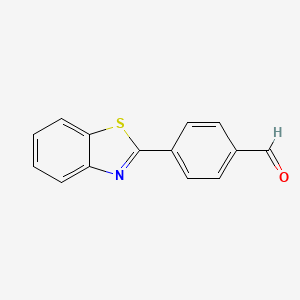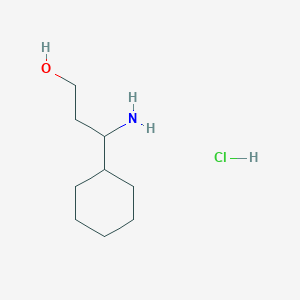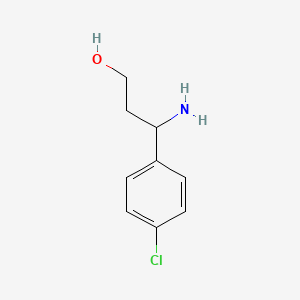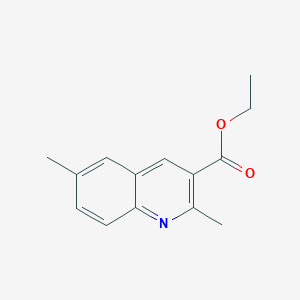
4-(1,3-Benzothiazol-2-yl)benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “4-(1,3-Benzothiazol-2-yl)benzaldehyde” and its derivatives has been reported in several studies . For instance, one method involves the condensation of N-(substituted-1,3-benzothiazol-2-yl)hydrazinecarboxamides with aromatic aldehydes .Molecular Structure Analysis
The molecular structure of “4-(1,3-Benzothiazol-2-yl)benzaldehyde” has been elucidated using various spectroscopic techniques . The compound has a molecular weight of 239.29 g/mol .Chemical Reactions Analysis
The chemical reactions involving “4-(1,3-Benzothiazol-2-yl)benzaldehyde” have been studied . For example, it has been used as a building block for organic and organoelement synthesis .Physical And Chemical Properties Analysis
“4-(1,3-Benzothiazol-2-yl)benzaldehyde” has a molecular weight of 239.29 g/mol, a XLogP3 of 3.7, and a topological polar surface area of 58.2 Ų . It has no hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds .Applications De Recherche Scientifique
Anti-Tubercular Compounds
Benzothiazole derivatives, including “4-(1,3-Benzothiazol-2-yl)benzaldehyde”, have been synthesized and studied for their potential as anti-tubercular compounds . These compounds have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
Structural Studies
“4-(1,3-Benzothiazol-2-yl)benzaldehyde” has been used in structural studies of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides . These studies include single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds have been studied for their potential as optical materials .
Antibacterial Activities
Benzothiazole derivatives have been investigated for their in vitro antibacterial activities against various bacterial strains such as Escherichia coli, Proteus species, Staphylococcus aureus, and Pseudomonas aeruginosa .
Pharmaceutical and Biological Activity
The benzothiazole ring system, which is a part of “4-(1,3-Benzothiazol-2-yl)benzaldehyde”, is widely used due to its high pharmaceutical and biological activity . It has been found in various marine and terrestrial natural compounds and is used as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .
Anticonvulsant Evaluation
Benzothiazole derivatives have been synthesized and evaluated for their anticonvulsant properties . Computational studies have been conducted to understand their potential in this field .
Orientations Futures
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
Biochemical Pathways
tuberculosis , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of this bacterium.
Result of Action
tuberculosis , suggesting that they may have bactericidal or bacteriostatic effects.
Propriétés
IUPAC Name |
4-(1,3-benzothiazol-2-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NOS/c16-9-10-5-7-11(8-6-10)14-15-12-3-1-2-4-13(12)17-14/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLIZHBFCLCYCBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589257 | |
| Record name | 4-(1,3-Benzothiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Benzothiazol-2-yl)benzaldehyde | |
CAS RN |
2182-80-1 | |
| Record name | 4-(1,3-Benzothiazol-2-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol](/img/structure/B1285012.png)



![1-[Amino-(4-chloro-phenyl)-methyl]-naphthalen-2-ol hydrochloride](/img/structure/B1285020.png)




![3-Benzo[1,3]dioxol-5-ylmethyl-piperidine](/img/structure/B1285031.png)
